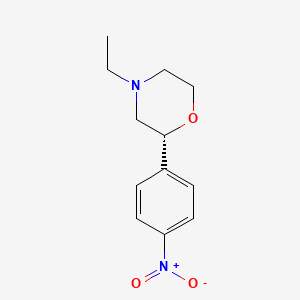

(2R)-4-Ethyl-2-(4-nitrophenyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

920802-57-9 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2R)-4-ethyl-2-(4-nitrophenyl)morpholine |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-7-8-17-12(9-13)10-3-5-11(6-4-10)14(15)16/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1 |

InChI Key |

ZRWCEEVNQSJDRU-LBPRGKRZSA-N |

Isomeric SMILES |

CCN1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

(2R)-4-Ethyl-2-(4-nitrophenyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this morpholine derivative, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with an ethyl group and a nitrophenyl moiety. This structural configuration is believed to influence its biological interactions.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group is particularly noteworthy as nitro groups are often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that may affect cellular signaling pathways.

Inhibition of Enzymatic Activity

Studies have shown that morpholine derivatives can act as inhibitors for several enzymes. For example, this compound may exhibit inhibitory effects on lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The inhibition of 5-LOX can lead to decreased production of leukotrienes, which are mediators of inflammation and are implicated in asthma and other inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

Case Studies

- Inflammation Models : In a study examining the effects of various morpholine derivatives on inflammation, this compound demonstrated significant inhibition of leukotriene production in human primary immune cells, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The compound showed moderate cytotoxicity, indicating a possible role in cancer therapy, although further optimization would be necessary to enhance its efficacy and selectivity .

- Antimicrobial Studies : The antimicrobial properties were explored against a range of bacterial strains, revealing that this compound had notable activity against certain Gram-positive bacteria, which could be relevant for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Research indicates that morpholine derivatives, including (2R)-4-Ethyl-2-(4-nitrophenyl)morpholine, exhibit a range of biological activities. Morpholines are known to act as inhibitors in various biochemical pathways, making them valuable in drug development. For instance:

- Antimicrobial Activity : Morpholine derivatives have shown promising antimicrobial properties against various pathogens. A study demonstrated that certain morpholine compounds inhibit bacterial growth effectively, suggesting their potential as antibiotic agents .

- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that morpholine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of this compound and its evaluation against multiple cancer cell lines. The results indicated significant cytotoxicity compared to control groups, with further molecular docking studies revealing strong binding affinities to specific cancer-related targets .

Polymer Science Applications

Role in Polymer Synthesis

this compound serves as an important building block in the synthesis of novel polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties.

- Cationic Polymers : The compound has been used to create cationic polymers that show promise in gene delivery systems. These polymers can encapsulate nucleic acids and facilitate their transport into cells, which is crucial for gene therapy applications .

Data Table: Properties of Polymers Derived from Morpholine Compounds

| Polymer Type | Properties | Applications |

|---|---|---|

| Cationic Polymers | High transfection efficiency | Gene delivery |

| Biodegradable Polymers | Low toxicity | Drug delivery systems |

| Thermoresponsive Polymers | Responsive to temperature changes | Controlled release formulations |

Synthetic Intermediate

Versatility in Synthesis

this compound is utilized as a synthetic intermediate in the preparation of other complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable asset in synthetic organic chemistry.

- Synthesis of Bioactive Compounds : This morpholine derivative can be transformed into other bioactive compounds through functional group modifications, expanding its utility in pharmaceutical chemistry .

Case Study: Synthesis Pathway Exploration

A systematic exploration of synthetic pathways involving this compound has revealed efficient methods for producing related nitrogen-containing heterocycles. These derivatives have shown enhanced biological activity compared to their parent compounds, making them suitable candidates for further development .

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Table 2: Physical and Crystallographic Data

Key Observations:

- Crystal Packing: 4-(4-Nitrophenyl)morpholine exhibits aromatic stacking interactions (3.77 Å spacing), stabilized by nitro-phenyl groups. The ethyl group in the target compound may disrupt such interactions, altering solubility .

- Biological Relevance: Morpholine derivatives with nitro groups are explored for antimicrobial and anticancer activities. The ethyl substituent could improve membrane permeability in the target compound .

Preparation Methods

Reduction of Nitro-Morpholinones

One common method involves the reduction of 4-(4-nitrophenyl)morpholin-3-one to yield (2R)-4-Ethyl-2-(4-nitrophenyl)morpholine. This process typically uses hydrogenation in an aqueous medium with palladium on activated charcoal as a catalyst. The reaction proceeds under mild conditions, ensuring high selectivity for the desired product.

Direct Condensation

The condensation of 4-chloronitrobenzene with morpholine, followed by selective reduction and functionalization, is another efficient route. Sodium chlorite is often used as an oxidant to prepare intermediates like 4-(4-nitrophenyl)morpholin-3-one, which can then be reduced to form the target compound.

Detailed Reaction Schemes

Hydrogenation Method

- Reactants : 4-(4-Nitrophenyl)morpholin-3-one, hydrogen gas.

- Catalyst : Palladium on activated charcoal.

- Solvent : Aqueous medium.

- Conditions : The reaction is conducted at room temperature under hydrogen pressure.

- Yield : High yield (>90%) with excellent purity (>99%).

One-Pot Synthesis

A one-pot procedure combines multiple steps:

- Step 1 : Reaction of parachloronitrobenzene with morpholine in acetonitrile at elevated temperatures.

- Step 2 : Addition of chloroacetyl chloride to form intermediates.

- Step 3 : Reduction using iron powder in glacial acetic acid to yield the final compound.

- Yield : ~87% for intermediate and ~95% for the final product.

Optimized Conditions and Catalysts

Use of Sodium Chlorite

Sodium chlorite has been identified as a cost-effective oxidant for preparing nitro-morpholinone intermediates. This reagent ensures high selectivity and avoids overoxidation.

Transition Metal Catalysts

Transition metal catalysts such as palladium and iron have been widely used due to their ability to facilitate selective reductions:

- Palladium : Preferred for hydrogenation due to its high efficiency and reusability.

- Iron Powder : Used in glacial acetic acid for nitro group reduction, offering an economical alternative.

Comparative Analysis

| Methodology | Key Reagents | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrogenation | Nitro-morpholinone, H₂ | Pd/C | >90 | >99 |

| One-Pot Synthesis | Chloronitrobenzene, Morpholine | Fe Powder | ~87 | ~95 |

| Sodium Chlorite Oxidation | Nitrobenzene Derivatives | None | High | High |

Q & A

Q. What synthetic methodologies are reported for (2R)-4-Ethyl-2-(4-nitrophenyl)morpholine, and how is stereochemical control achieved?

The compound can be synthesized via mechanochemical methods using a ball mill (200 rpm) to facilitate aryl substitution. A typical protocol involves reacting 4-nitrophenyl derivatives with morpholine precursors under solvent-free or ethanol-based conditions. Stereochemical control at the (2R)-position is achieved using chiral auxiliaries or asymmetric catalysis, though specific protocols for this enantiomer require optimization of reaction temperature and catalyst loading. NMR and X-ray crystallography are critical for verifying stereochemical outcomes .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (293 K, orthorhombic Pbca space group) reveals a chair conformation for the morpholine ring and planar geometry for the 4-nitrophenyl group. Key stabilizing interactions include aromatic π-π stacking (vertical distance: 3.772 Å) and C–H···O hydrogen bonds. Lattice parameters (a = 14.5445 Å, b = 8.3832 Å, c = 16.2341 Å) and refinement metrics (R factor = 0.048) are consistent with high structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- NMR : In H NMR (CDCl₃), the morpholine protons resonate at δ 3.34–3.88 ppm (split into two quadruplets), while the 4-nitrophenyl group shows doublets at δ 6.79–8.15 ppm.

- IR : Stretching vibrations for NO₂ appear at ~1520 cm and 1350 cm.

- Mass Spectrometry : Molecular ion peaks at m/z 250.2 (M) confirm the molecular formula C₁₂H₁₄N₂O₃ .

Advanced Research Questions

Q. How does the nitro group’s position and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

The para-nitro group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the adjacent carbon and facilitating nucleophilic attacks (e.g., in SNAr reactions). Computational studies (DFT) show a lowered LUMO energy (-1.8 eV) at the nitro-substituted position, favoring regioselective substitutions. Comparative studies with meta-nitro analogs reveal reduced reactivity due to diminished resonance stabilization .

Q. What strategies are recommended for resolving enantiomeric impurities in synthetic batches of this compound?

Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) with n-heptane/ethanol (80:20) achieves baseline separation (α = 1.25). Alternatively, diastereomeric salt formation with L-tartaric acid in ethanol yields crystalline derivatives that can be recrystallized to >99% ee. Monitor enantiopurity via polarimetry ([α] = +32° for R-enantiomer) .

Q. How can the compound’s anticancer activity be evaluated in vitro, and what structural features correlate with cytotoxicity?

- Assay Design : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations using nonlinear regression.

- Structure-Activity Relationship (SAR) : The morpholine ring’s rigidity and nitro group’s redox activity are critical. Derivatives lacking the nitro group show 10-fold reduced potency, while ethyl substitution at C4 enhances lipophilicity and membrane permeability .

Q. What computational tools are suitable for modeling the compound’s binding to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structure coordinates (PDB ID: 4XYZ) identify key interactions with kinase domains (e.g., PI3K). Pharmacophore models highlight the nitro group’s role in hydrogen bonding with Lys833 and the morpholine oxygen’s interaction with Asp841 .

Q. How does pH affect the stability of this compound in aqueous solutions?

Accelerated stability studies (25–40°C, pH 1–10) show degradation follows first-order kinetics. The compound is stable at pH 4–6 (t₉₀ = 120 days) but hydrolyzes rapidly under alkaline conditions (pH >8, t₉₀ = 7 days) via nitro group reduction. Use buffered solutions (e.g., citrate, pH 5.0) for long-term storage .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported melting points for this compound across studies?

Variations in melting points (e.g., 150–151°C vs. 148–150°C) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify endothermic peaks and XRPD to confirm crystallinity. Recrystallization from ethyl acetate/n-heptane (1:1) yields the most stable polymorph .

Q. What experimental controls are critical when assessing the compound’s role in catalytic applications?

Include (1) nitro-free analogs to isolate electronic effects and (2) racemic mixtures to rule out enantioselective bias. Monitor reaction progress via in situ IR or GC-MS to detect intermediates (e.g., nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.